6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine
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Overview
Description
6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine is a chemical compound that belongs to the class of quinolinyl-pyrazoles . It is a nitrogenous tertiary base . The molecular formula of this compound is CHNO .
Synthesis Analysis
The synthesis of quinolinyl-pyrazoles, including 6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine, has been a subject of interest in recent years due to their potential applications in various fields . The synthesis often involves new strategies on par with the reported methods . A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst has been reported .Molecular Structure Analysis
The molecular structure of 6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine is composed of a pyrazole and quinoline fragment . The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .Scientific Research Applications
- Researchers have investigated the anticancer potential of 6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine. It exhibits cytotoxic effects against certain cancer cell lines, making it a candidate for further study in cancer therapy .
- A derivative of this compound, methylpyrimidyl pyrazoloquinoline , emerged as a potent inhibitor of phosphodiesterase 10A (PDE10A). PDE10A inhibitors are being explored as potential treatments for schizophrenia .
- The synthesis of 6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine involves specific reactions and strategies. Researchers interested in synthetic methodology may investigate its preparation and explore alternative routes .
Anticancer Properties
PDE10A Inhibition for Schizophrenia
Synthetic Methodology Development
Mechanism of Action
Target of Action
The primary target of 6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine is the c-Met receptor . This receptor plays a crucial role in cellular processes such as proliferation, survival, and migration .
Mode of Action
6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine interacts with its target by inhibiting the activity of the c-Met receptor . This inhibition occurs due to the compound’s ability to bind to the receptor, thereby preventing its activation and the subsequent cellular processes it regulates .
Biochemical Pathways
The inhibition of the c-Met receptor affects several biochemical pathways. These pathways are primarily involved in cell growth and survival. By inhibiting the c-Met receptor, 6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine disrupts these pathways, leading to a decrease in cell proliferation and survival .
Result of Action
The result of the action of 6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine is a decrease in cell proliferation and survival due to the inhibition of the c-Met receptor . This makes the compound a potential candidate for the treatment of diseases characterized by overactive cell growth and survival, such as cancer .
properties
IUPAC Name |
6-methoxy-2H-pyrazolo[3,4-b]quinolin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O/c1-16-7-2-3-9-6(4-7)5-8-10(12)14-15-11(8)13-9/h2-5H,1H3,(H3,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBJZZAKAVVXDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC3=C(NN=C3N=C2C=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine |
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